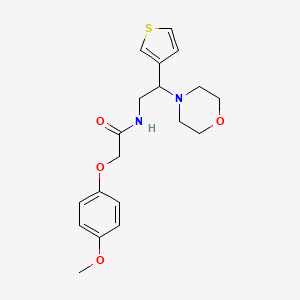![molecular formula C17H19NO2 B2751607 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232827-00-7](/img/structure/B2751607.png)
2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 3-isopropylaniline with 6-methoxysalicylaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, using industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its phenolic and imine groups allow it to participate in redox reactions and form hydrogen bonds, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(3-methylphenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(3-ethylphenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(3-propylphenyl)imino]methyl}-6-methoxyphenol
Uniqueness
2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-methoxy-6-[(3-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-6-4-8-15(10-13)18-11-14-7-5-9-16(20-3)17(14)19/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQTZUOJIVJKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2751525.png)
![1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2751526.png)


![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)



![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)
![3-{[(4-chlorophenyl)thio]methyl}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B2751542.png)

